1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid

Catalog No.
S3049759
CAS No.
1153373-39-7
M.F
C10H9N3O2
M. Wt
203.201
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic ac...

CAS Number

1153373-39-7

Product Name

1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid

IUPAC Name

1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid

Molecular Formula

C10H9N3O2

Molecular Weight

203.201

InChI

InChI=1S/C10H9N3O2/c14-10(15)8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7H2,(H,14,15)

InChI Key

SOUZKMFQFRDGKE-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CN2C=C(C=N2)C(=O)O

Solubility

not available
  • Pyrazole

    Pyrazoles are a class of five-membered heterocyclic rings containing nitrogen atoms at positions 1 and 2. They are found in many natural products and have various applications in medicinal chemistry due to their diverse biological activities []. They can act as enzyme inhibitors, antimicrobials, and anticonvulsants [].

  • Carboxylic Acid

    Carboxylic acids are a class of organic compounds containing a carboxyl group (C=O-OH). They are widely used in scientific research as building blocks for organic synthesis and as functional groups in molecules with various applications [].

1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a pyridine moiety. This compound features a carboxylic acid functional group at the fourth position of the pyrazole ring. The chemical formula for this compound is C_11H_10N_2O_2, and it has a molecular weight of approximately 218.21 g/mol. The presence of both the pyridine and pyrazole rings contributes to its potential biological activity and reactivity.

  • Chelate metal ions due to the presence of the pyrazole and carboxylic acid groups.
  • Act as a hydrogen bond donor or acceptor due to the NH of the pyrazole ring and the OH of the carboxylic acid group.
  • Further research is needed to explore these possibilities and determine any specific biological activity.
  • Carboxylic acids can be irritants and corrosive.
  • Pyridine derivatives can exhibit varying degrees of toxicity depending on the specific structure.

The chemical reactivity of 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid can be attributed to the functional groups present in its structure. Notably, the carboxylic acid group can participate in various reactions, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide.
  • Nucleophilic substitutions: The nitrogen atoms in the pyrazole and pyridine rings can engage in nucleophilic attack, leading to various substitution products.

These reactions make the compound versatile for further synthetic modifications or applications in medicinal chemistry.

1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid has shown potential biological activities, particularly in the field of pharmacology. Compounds containing pyrazole and pyridine rings are often investigated for their anti-inflammatory, analgesic, and antimicrobial properties. Preliminary studies suggest that this compound may exhibit:

  • Antitumor activity: Similar compounds have been noted for their ability to inhibit cancer cell proliferation.
  • Antimicrobial properties: The presence of nitrogen-containing heterocycles often correlates with increased antimicrobial efficacy.

Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of pyridine derivatives with hydrazines followed by carboxylation.
  • Multi-step Synthesis: Starting from commercially available pyridine and pyrazole precursors, a stepwise synthesis can be performed involving various chemical transformations such as alkylation and oxidation.

Each method's efficiency and yield may vary based on reaction conditions such as temperature, solvent choice, and catalysts used.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting various diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in agrochemicals.
  • Chemical Research: It serves as an important intermediate in organic synthesis and materials science.

Interaction studies involving 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid focus on its binding affinity to biological targets. These studies are critical for understanding how this compound interacts with enzymes or receptors:

  • Enzyme Inhibition: Research may reveal its role as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding: Studies may assess how well this compound binds to various receptors, potentially influencing pharmacological effects.

Such interactions are essential for predicting the therapeutic efficacy and safety profile of the compound.

Several compounds share structural similarities with 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
3-(Pyridin-2-yl)pyrazoleContains a single pyridine ringLacks carboxylic acid functionality
Pyrazole-4-carboxylic acidSimple pyrazole derivativeNo pyridine substitution
1-(Pyridin-3-ylmethyl)-1H-pyrazoleSimilar structure but different substitutionDifferent position of pyridine substitution

The unique combination of both pyridine and pyrazole rings along with the carboxylic acid group distinguishes 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid from these similar compounds, potentially enhancing its biological activity and reactivity.

XLogP3

0.3

Dates

Modify: 2024-04-14

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